molecular formula C22H36N2O6 B1594874 Kryptand 222B CAS No. 31250-18-7

Kryptand 222B

Cat. No.: B1594874
CAS No.: 31250-18-7
M. Wt: 424.5 g/mol
InChI Key: QXLUTPDNMOEWGG-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Kryptand 222B, a member of the cryptand family, is known for its unique molecular structure that allows it to encapsulate cations effectively. This property makes it a significant compound in various biological and chemical applications, particularly in the fields of radiopharmaceuticals, analytical chemistry, and biochemistry. This article delves into the biological activity of this compound, highlighting its synthesis, complexation properties, and potential applications based on recent research findings.

Structure and Synthesis

This compound is characterized by its three-dimensional cavity that can selectively bind cations such as potassium and thallium. The synthesis of this compound involves several steps, typically starting from simpler precursors to form the final cryptand structure. The detailed synthetic routes often include reactions with various reagents under controlled conditions to ensure high yields and purity.

Metal Ion Binding

This compound exhibits a high affinity for different metal ions, which is crucial for its biological applications. Recent studies have shown that it can effectively form complexes with lanthanum(III) ions in non-aqueous solvents. The stability constants for these complexes were determined using conductometric titration methods, revealing a stable 1:1 complex formation:

Metal Ion Stability Constant (log Kf)
La³⁺5.1

This table illustrates the binding strength of this compound with lanthanum ions, indicating its potential utility in analytical chemistry and sensor development .

Radiopharmaceuticals

One of the most promising applications of this compound is in the field of radiopharmaceuticals. A study demonstrated that derivatives of Kryptand 222 could be radiolabeled with thallium-201 (¹⁹⁹Tl) for targeted imaging applications. The research highlighted the synthesis of a PSMA-targeted conjugate using Kryptand 222, which showed significant potential for prostate cancer imaging:

  • Synthesis : The conjugate was synthesized through a series of reactions involving click chemistry.
  • Biological Evaluation : Preliminary evaluations indicated effective localization in prostate cancer tissues, suggesting that this compound can enhance the delivery of radiolabeled compounds to specific sites .

Case Study: Thallium-201 Labeling

A notable case study involved the use of this compound in developing a radiolabeled compound for imaging prostate cancer. The study focused on:

  • Objective : To create a targeted imaging agent using this compound.
  • Methodology : Synthesis involved attaching a peptide targeting prostate-specific membrane antigen (PSMA) to the Kryptand structure.
  • Results : The resulting conjugate exhibited high binding affinity to PSMA-positive cells, demonstrating the effectiveness of this compound as a carrier for therapeutic agents.

Properties

IUPAC Name

4,11,17,20,25,28-hexaoxa-1,14-diazatricyclo[12.8.8.05,10]triaconta-5,7,9-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O6/c1-2-4-22-21(3-1)29-15-9-23-5-11-25-17-19-27-13-7-24(10-16-30-22)8-14-28-20-18-26-12-6-23/h1-4H,5-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLUTPDNMOEWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1CCOC3=CC=CC=C3OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185181
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-18-7
Record name Kryptofix 222B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31250-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6,8,9,11,12,14,15-decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.924
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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